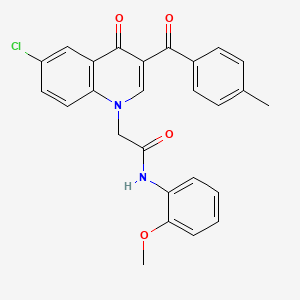

![molecular formula C14H11ClN2OS2 B2936329 2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339105-67-8](/img/structure/B2936329.png)

2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

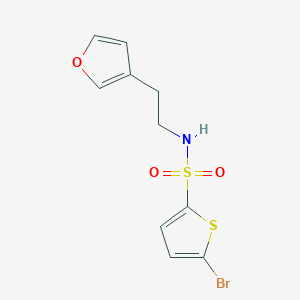

2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, also known as 4-chlorobenzylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, is an organic compound with a molecular formula of C11H10ClNS2. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring system. It is a colorless solid that is soluble in organic solvents such as methanol and ethanol.

Applications De Recherche Scientifique

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) focused on the synthesis of dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway, which is critical for DNA synthesis and repair. The research highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors, suggesting their promise in cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Spectroscopic and Molecular Docking Studies

Alzoman et al. (2015) conducted spectroscopic investigations (FT-IR, FT-Raman) and molecular docking studies of a similar pyrimidine derivative. Their analysis predicted the compound's nonlinear optical behavior and potential as an anti-diabetic agent through inhibition of GPb, which could open avenues for new therapeutic applications (Alzoman, Mary, Panicker, Al-Swaidan, El-Emam, Al-Deeb, Al‐Saadi, Van Alsenoy, & War, 2015).

Antitumor Activities of Thieno[3,2-d]pyrimidine Derivatives

Research by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new thieno[3,2-d]pyrimidine derivatives. Several compounds exhibited potent anticancer activity against various human cancer cell lines, demonstrating the potential of these derivatives in oncological research and therapy (Hafez & El-Gazzar, 2017).

Synthesis and Evaluation of Novel Derivatives

A study by Santos et al. (2015) reported the regioselective synthesis of new 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing a method to create derivatives with potential biological activities. This research adds to the body of knowledge on the synthetic versatility of pyrimidinone compounds (Santos et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the TRIM25 protein, a ubiquitin E3 ligase expressed in tumor cells . This protein plays a crucial role in various cellular processes, including cell proliferation and survival, making it a potential target for cancer therapy .

Mode of Action

The compound binds to a specific domain of the TRIM25 protein . This binding triggers the ubiquitination and subsequent degradation of GPX4 , a key enzyme that protects cells from oxidative damage . The loss of GPX4 leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and cell death .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDZRQQJZKLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2936247.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)